molecular formula C21H26N6O5S B11009175 N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide

N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide

Cat. No.: B11009175
M. Wt: 474.5 g/mol
InChI Key: LHNOXYAPFAMFII-UHFFFAOYSA-N
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Description

N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide is a complex organic compound with a unique structure that combines a sulfonamide group, a cyclohexylamine moiety, and a purine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide typically involves multiple steps:

    Formation of the sulfonamide group: This step involves the reaction of 4-aminobenzenesulfonyl chloride with cyclohexylamine under basic conditions to form the sulfonamide intermediate.

    Introduction of the purine moiety: The intermediate is then reacted with 1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purine-7-acetic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer or inflammatory conditions.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide involves its interaction with specific molecular targets. The sulfonamide group can bind to active sites of enzymes, inhibiting their activity. The purine moiety can interact with nucleotide-binding sites, affecting cellular processes such as DNA replication and repair. These interactions can lead to the modulation of signaling pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • **N-{4-[(methylamino)sulfonyl]phenyl}-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide
  • **N-{4-[(ethylamino)sulfonyl]phenyl}-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide

Uniqueness

N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide is unique due to the presence of the cyclohexylamine moiety, which can confer different steric and electronic properties compared to its analogs. This can result in distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C21H26N6O5S

Molecular Weight

474.5 g/mol

IUPAC Name

N-[4-(cyclohexylsulfamoyl)phenyl]-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide

InChI

InChI=1S/C21H26N6O5S/c1-25-19-18(20(29)26(2)21(25)30)27(13-22-19)12-17(28)23-14-8-10-16(11-9-14)33(31,32)24-15-6-4-3-5-7-15/h8-11,13,15,24H,3-7,12H2,1-2H3,(H,23,28)

InChI Key

LHNOXYAPFAMFII-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4CCCCC4

Origin of Product

United States

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